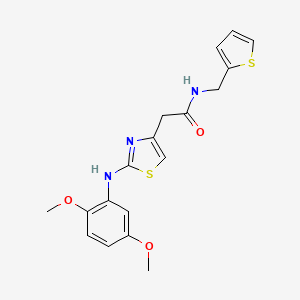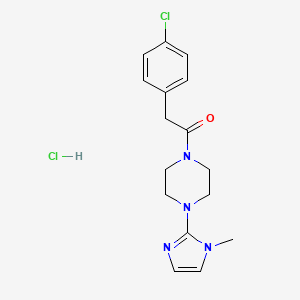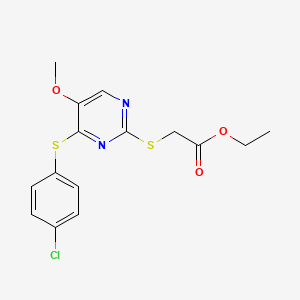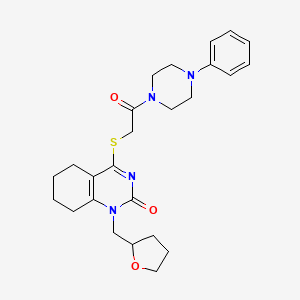![molecular formula C18H12ClFN4O B2427296 7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477888-44-1](/img/structure/B2427296.png)
7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proven to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) was obtained by condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole, purified by ethanol recrystallization .
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been investigated for its antitumor potential. Researchers have explored its use as a core structure in novel compounds with promising cytotoxic effects against cancer cells . Further studies are needed to optimize these derivatives and enhance their efficacy.
Anti-Inflammatory Effects
Pyrimidines, including [1,2,4]triazolo[1,5-a]pyrimidine derivatives, exhibit anti-inflammatory properties. These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins . The introduction of this scaffold to existing anti-inflammatory agents has led to unexpected enhancements in their effects .
Antibacterial and Antiviral Activities
Natural and synthetic pyrimidines, including [1,2,4]triazolo[1,5-a]pyrimidine, possess antibacterial and antiviral properties. These compounds may serve as potential leads for developing new antimicrobial agents .
Antifungal Applications
Some pyrimidines, including [1,2,4]triazolo[1,5-a]pyrimidine derivatives, exhibit antifungal activity. Researchers have explored their potential in combating fungal infections .
Treatment of Alzheimer’s Disease and Insomnia
Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been investigated for their potential in treating Alzheimer’s disease and insomnia . These compounds may modulate relevant receptors or channels.
Complexes with Pt and Ru for Parasite Control and Cancer Treatment
Complexes formed by combining [1,2,4]triazolo[1,5-a]pyrimidines with platinum (Pt) and ruthenium (Ru) have shown high activity against parasites and potential for cancer treatment . These metal complexes represent an exciting avenue for further research.
Zukünftige Richtungen
The TP scaffold has found numerous applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . These findings suggest that TP derivatives, including “7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine”, may have potential for further exploration in drug design.
Wirkmechanismus
Mode of Action
It is known that many triazolo[1,5-a]pyrimidine derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . The specific interactions of this compound with its targets and the resulting changes need to be elucidated through further studies.
Biochemical Pathways
Some triazolo[1,5-a]pyrimidines have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . If this compound acts similarly, it could affect pathways regulated by cAMP, leading to downstream effects such as changes in gene expression, cell proliferation, and apoptosis.
Result of Action
Some triazolo[1,5-a]pyrimidines have shown moderate antiproliferative activities against cancer cells . If this compound has similar effects, it could potentially be used in cancer therapy.
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of a compound .
Eigenschaften
IUPAC Name |
7-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-15-2-1-3-16(20)14(15)10-25-13-6-4-12(5-7-13)17-8-9-21-18-22-11-23-24(17)18/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUELCGMNUUIWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=CC=NC4=NC=NN34)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2427214.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2427215.png)

![Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2427219.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)
![3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2427227.png)


![ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B2427234.png)

![5-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2427236.png)